BenchChemオンラインストアへようこそ!

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine

GPCR allosteric modulation β2-adrenergic receptor cAMP accumulation assay

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine (CAS 338771-04-3) is a synthetic N-benzylbenzimidazole amine derivative belonging to the benzimidazole class of heterocyclic compounds. It has been identified as a negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) of significant therapeutic interest.

Molecular Formula C16H17N3
Molecular Weight 251.333
CAS No. 338771-04-3
Cat. No. B2690044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine
CAS338771-04-3
Molecular FormulaC16H17N3
Molecular Weight251.333
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=CC=C3
InChIInChI=1S/C16H17N3/c1-11-8-14-16(15(17)12(11)2)18-10-19(14)9-13-6-4-3-5-7-13/h3-8,10H,9,17H2,1-2H3
InChIKeyUWLSNPMJCAOQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine (CAS 338771-04-3) – Procurement-Relevant Structural Profile and Research Background


1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine (CAS 338771-04-3) is a synthetic N-benzylbenzimidazole amine derivative belonging to the benzimidazole class of heterocyclic compounds. It has been identified as a negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) of significant therapeutic interest [1]. Unlike traditional orthosteric ligands, this compound binds to a less conserved allosteric site on the β2AR, offering potential for improved receptor subtype selectivity [1]. The compound features a 1-benzyl substitution, 5,6-dimethyl groups on the benzimidazole core, and a primary amine at the 4-position, making it a key representative of the non-amide 'C series' of allosteric β2AR antagonists [1].

Why 1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine Cannot Be Replaced by Generic Benzimidazoles or Other β2AR Modulators


Simple substitution of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine with a generic benzimidazole or an alternative β2AR modulator is not scientifically valid due to profound structure–activity and structure–property divergences. The lead β2AR NAM, Cmpd-15, is a peptide-like molecule with extremely poor aqueous solubility and metabolic instability, exhibiting a hepatic extraction ratio nearing 99% and a half-life of only minutes [1]. Earlier benzimidazole amide derivatives, while simplified, also suffered from a short pharmacokinetic half-life (e.g., 36 min in rat) due to oxidative metabolism of the aniline moiety [1]. The target compound, as a representative of the optimized N-benzylbenzimidazole amine series, eliminates the metabolically labile amide bond, resulting in a distinct profile of solubility, stability, and safety that is not shared by its amide predecessors or the original peptide lead [1]. The evidence below quantifies these differences.

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Allosteric Antagonistic Potency Against β2AR: CY2 (Target Compound) vs. Lead Compound Cmpd-15

In the GloSensor cAMP accumulation assay, the target compound (designated CY2 in the C series) demonstrated 2.53 times the allosteric antagonistic activity of the lead β2AR NAM Cmpd-15 [1]. This substantial improvement in negative allosteric modulation potency was achieved by replacing the peptide-like scaffold of Cmpd-15 with a simplified N-benzylbenzimidazole amine structure, confirming that the allosteric pharmacophore is preserved and enhanced in this chemotype [1].

GPCR allosteric modulation β2-adrenergic receptor cAMP accumulation assay

Aqueous Solubility: CY2 (Non-Amide Amine) vs. Lead Compound Cmpd-15

The target compound CY2 exhibited an aqueous solubility of 243.27 μM, which is approximately 13 times higher than that of the lead compound Cmpd-15 [1]. This dramatic improvement in solubility is attributed to the elimination of the hydrophobic peptide-like moieties present in Cmpd-15 and the introduction of the more hydrophilic N-benzylbenzimidazole amine scaffold [1]. The poor solubility of Cmpd-15 was a major hurdle for its in vivo evaluation and further development [1].

Drug-like properties Aqueous solubility Preclinical developability

In Vivo Pharmacokinetic Half-Life: CY2 (Amine) vs. Cmpd-15 (Peptide Lead)

In in vivo pharmacokinetic studies, CY2 demonstrated a half-life (t₁/₂) of 3.78 hours, which was reported as significantly superior to that of Cmpd-15 [1]. While the exact half-life of Cmpd-15 in the same in vivo model is not explicitly stated in the abstract, earlier hepatic microsomal stability data showed Cmpd-15 had an in vitro half-life of only 2.19 minutes (mouse) and 1.54 minutes (human), with hepatic extraction ratios exceeding 98%, indicating near-complete first-pass metabolism [1]. The ~3.78-hour half-life of CY2 represents a critical improvement in metabolic stability achieved by removing the aniline/amide structural liabilities [1].

Pharmacokinetics Metabolic stability In vivo half-life

Structural Class Differentiation: N-Benzylbenzimidazole Amines (C Series) vs. Benzimidazole Amides (B Series) vs. Pyrazole Amides (H3)

The C series (N-benzylbenzimidazole amines, including CY2) was explicitly designed to overcome the metabolic instability of the B series (benzimidazole amides) and the poor solubility of the previous H3 pyrazole amide series [1]. The B series compounds, despite showing allosteric activity up to 2.41-fold vs. Cmpd-15, displayed a rat in vivo half-life of only 36 minutes due to oxidative metabolism of the aniline moiety [1]. By converting the amide bond to a carbon–nitrogen bond (amine), the C series eliminated this metabolic soft spot, resulting in improved stability [1]. Additionally, N-benzylbenzimidazole amines are intrinsically more stable and soluble than their amide counterparts [1]. H3, the best pyrazole amide, showed only 1.43-fold activity of Cmpd-15 and still suffered from poor aqueous solubility [1].

Scaffold optimization Metabolic stability Structure–property relationship

Cytotoxicity and Acute Toxicity Profile: CY2 vs. Orthosteric β-Blockers

In drug-like property evaluation, CY2 demonstrated no cellular toxicity in 293T cells and no acute toxicity, contrasting with the known risks of orthosteric β-blockers such as propranolol, which can induce bronchospasm due to non-selective β1/β2 blockade [1]. While a direct quantitative cytotoxicity comparison with propranolol is not available in the same study, the favorable safety profile of CY2 is consistent with the general mechanistic advantage of allosteric modulators, which target less conserved binding sites and can achieve greater subtype selectivity [1]. The study explicitly notes that allosteric modulators may overcome the specificity limitations of orthosteric ligands [1].

Safety pharmacology Cytotoxicity Allosteric modulator selectivity

Optimal Scientific and Industrial Application Scenarios for 1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine (CY2)


Chemical Probe for Investigating β2AR Allosteric Modulation in GPCR Signaling Studies

CY2 serves as a high-quality chemical probe for studying the functional consequences of β2AR negative allosteric modulation. With a 2.53-fold improved potency over Cmpd-15 and a clean cytotoxicity profile in 293T cells [1], it enables robust cAMP modulation experiments at lower concentrations, reducing the risk of off-target effects that confound interpretation. Its 3.78-hour in vivo half-life [1] supports ex vivo target engagement studies that were impractical with the ultra-short-lived Cmpd-15.

In Vivo Pharmacodynamic Studies of β2AR Allosteric Antagonism in Cardiovascular or Respiratory Disease Models

The combination of 13-fold higher aqueous solubility (243.27 μM) and a 3.78-hour in vivo half-life makes CY2 suitable for systemic administration in rodent models of hypertension, heart failure, or asthma [1]. The absence of acute toxicity [1] further supports repeat-dosing protocols, enabling chronic disease studies that explore the therapeutic potential of β2AR negative allosteric modulation.

Medicinal Chemistry Benchmark Compound for Benzimidazole-Based Allosteric Modulator Optimization

CY2 represents the current best-in-series for the N-benzylbenzimidazole amine class, with documented advantages over B series amides (short t₁/₂ ~36 min), H3 pyrazole amide (1.43-fold activity, poor solubility), and the original Cmpd-15 [1]. Medicinal chemistry teams can use CY2 as a reference standard for evaluating new analogs, benchmarking improvements in potency, solubility, metabolic stability, and safety within the same assay panel.

Procurement for Specialized Chemical Libraries Focused on Allosteric GPCR Modulators

For organizations building focused compound collections targeting allosteric GPCR sites, CY2 offers a structurally distinct, non-amide benzimidazole amine scaffold with proven NAM activity at β2AR [1]. Its favorable drug-like properties and comprehensive characterization (potency, solubility, PK, safety) make it a high-priority acquisition for screening libraries aimed at identifying novel allosteric chemotypes for GPCR targets.

Quote Request

Request a Quote for 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.